

Application Note and Protocol: Solid-Phase Extraction of Pregnanetriol from Serum

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Compound of Interest

Compound Name: *Pregnanetriol*

Cat. No.: *B129160*

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Introduction

Pregnanetriol (5 β -pregnane-3 α ,17 α ,20 α -triol) is a metabolite of 17 α -hydroxyprogesterone and serves as a crucial biomarker in the diagnosis and monitoring of congenital adrenal hyperplasia (CAH) and other disorders of steroidogenesis. Accurate quantification of **pregnanetriol** in serum is essential for clinical research and drug development. Solid-phase extraction (SPE) is a robust and selective method for the cleanup and concentration of analytes from complex biological matrices like serum prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document provides a detailed protocol for the solid-phase extraction of **pregnanetriol** from human serum using a reversed-phase C18 sorbent. The methodology is designed to deliver high, reproducible recoveries while minimizing matrix effects, ensuring reliable and accurate quantification.

Data Presentation

The following tables summarize typical quantitative data for the solid-phase extraction of steroids from serum using C18 cartridges. While specific data for **pregnanetriol** is limited, these values for similar steroid hormones provide an expected performance benchmark for the described protocol.

Table 1: Recovery Rates of Steroids from Serum using C18 SPE

Analyte	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)
Cortisol	95.2	4.8
Cortisone	92.8	5.1
Testosterone	91.5	6.2
Progesterone	94.3	5.5
17-OH Progesterone	93.7	5.9
Expected Pregnanetriol	~90-95	<10

Data are compiled from various studies on steroid analysis from serum and represent typical performance of C18 SPE.

Table 2: Method Performance Characteristics for Steroid Analysis post-SPE

Parameter	Typical Value
Lower Limit of Quantification (LLOQ)	0.1 - 1.0 ng/mL
Limit of Detection (LOD)	0.05 - 0.5 ng/mL
Intra-Assay Precision (%CV)	< 10%
Inter-Assay Precision (%CV)	< 15%
Linearity (r^2)	> 0.99

These values are representative of LC-MS/MS-based steroid assays following SPE and indicate the expected performance of the method described herein.

Experimental Protocol

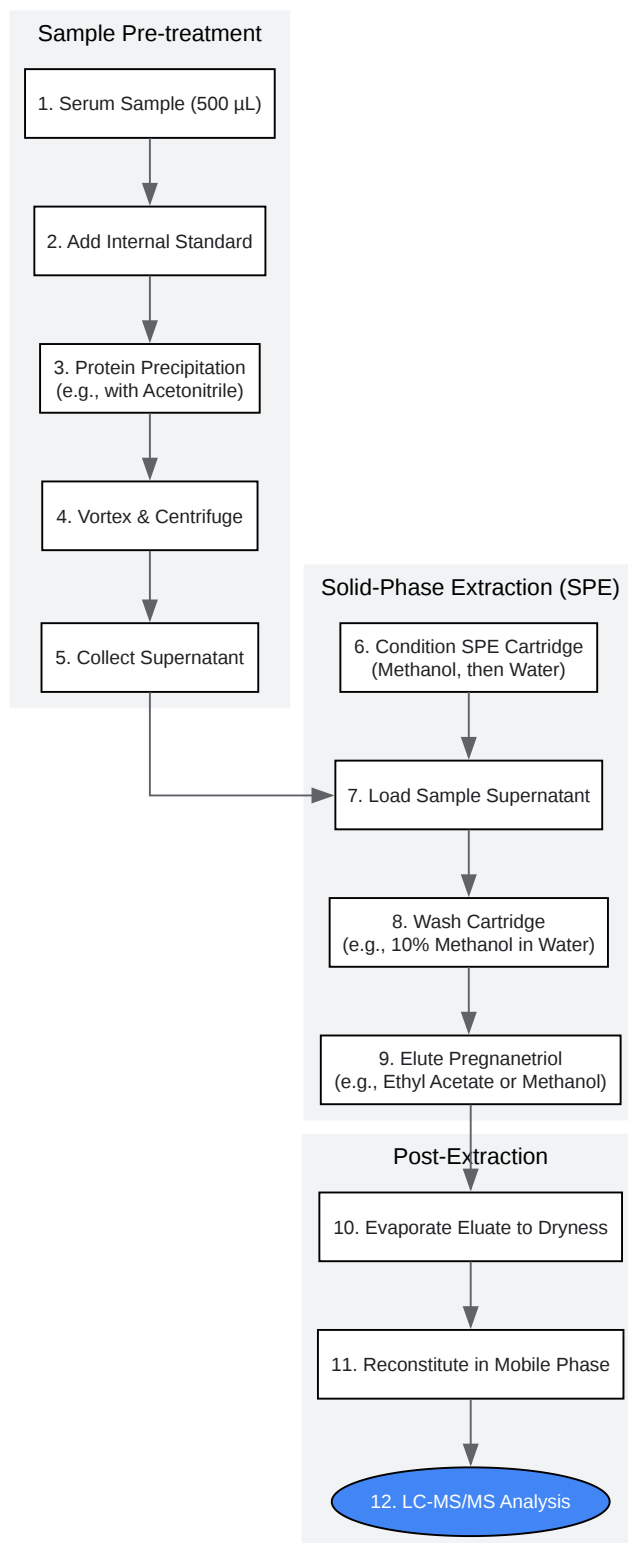
This protocol is optimized for the extraction of **pregnanetriol** from a 500 μ L serum sample using a C18 SPE cartridge.

Materials and Reagents:

- Human serum samples
- **Pregnanetriol** analytical standard
- Isotopically labeled internal standard (e.g., **Pregnanetriol-d5**)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ethyl acetate (HPLC grade)
- Water (deionized, 18 MΩ·cm)
- Formic acid (LC-MS grade)
- C18 SPE cartridges (e.g., 100 mg, 3 mL)
- SPE vacuum manifold
- Nitrogen evaporator
- Vortex mixer
- Centrifuge

Experimental Workflow Diagram:

Workflow for Solid-Phase Extraction of Pregnanetriol from Serum

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Caption: Workflow for the solid-phase extraction of **pregnanetriol** from serum.

Step-by-Step Procedure:

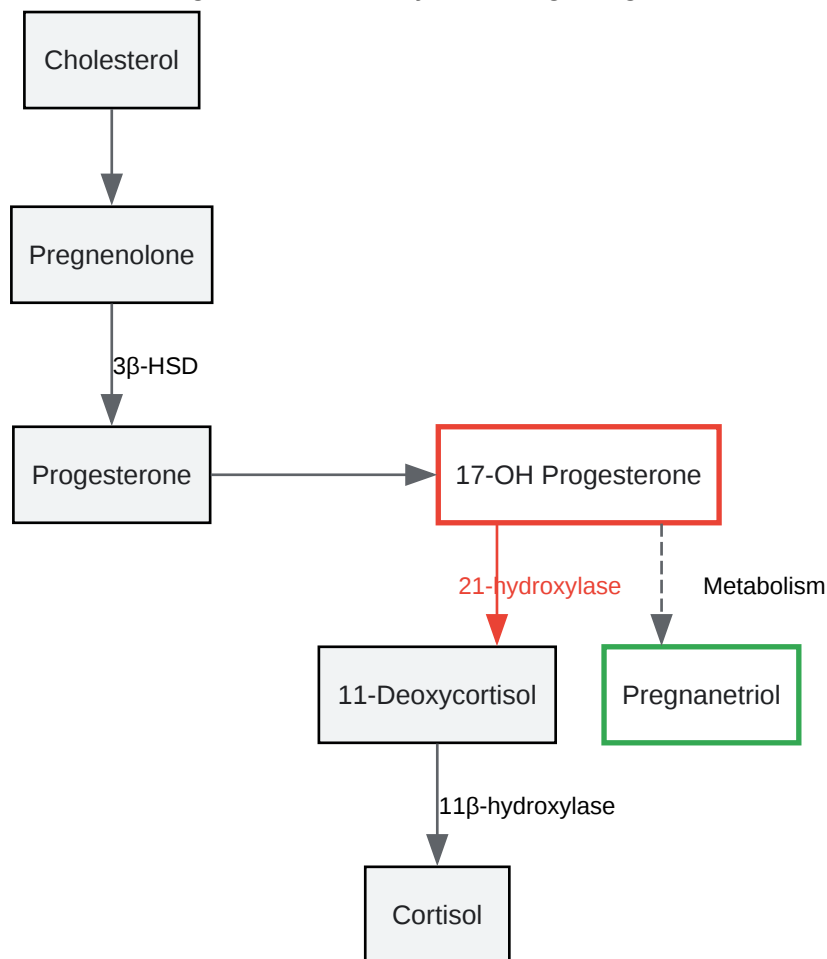
- Sample Pre-treatment:
 1. To a 1.5 mL microcentrifuge tube, add 500 μ L of serum.
 2. Spike the sample with an appropriate amount of isotopically labeled internal standard.
 3. Add 1.0 mL of cold acetonitrile to precipitate proteins.
 4. Vortex the mixture vigorously for 1 minute.
 5. Centrifuge at 10,000 x g for 10 minutes at 4°C.
 6. Carefully collect the supernatant for SPE.
- SPE Cartridge Conditioning:
 1. Place the C18 SPE cartridges on a vacuum manifold.
 2. Condition the cartridges by passing 3 mL of methanol through the sorbent, followed by 3 mL of deionized water. Do not allow the sorbent to dry out between steps.
- Sample Loading:
 1. Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
 2. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
- Washing:
 1. Wash the cartridge with 3 mL of 10% methanol in deionized water to remove polar interferences.
 2. Dry the cartridge under a high vacuum for 5-10 minutes to remove any residual water.
- Elution:

1. Place collection tubes in the manifold.
 2. Elute the **pregnanetriol** from the cartridge with 3 mL of ethyl acetate or methanol. The choice of elution solvent may be optimized for specific LC-MS/MS systems and to minimize co-elution of interfering substances.
- Evaporation and Reconstitution:
 1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 2. Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 50:50 methanol:water with 0.1% formic acid).
 3. Vortex briefly and transfer to an autosampler vial for analysis.

Signaling Pathway Context

Pregnanetriol is a key metabolite in the steroidogenesis pathway. Its synthesis is dependent on the activity of several enzymes, and its accumulation is a hallmark of 21-hydroxylase deficiency.

Simplified Steroidogenesis Pathway Showing Pregnanetriol Formation



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Caption: Simplified steroidogenesis pathway highlighting the position of **pregnanetriol**.

Conclusion

The described solid-phase extraction protocol provides a reliable and efficient method for the isolation of **pregnanetriol** from human serum. This procedure is suitable for researchers and professionals requiring accurate and reproducible quantification of this important steroid biomarker. The use of a C18 sorbent ensures effective cleanup and concentration, making it compatible with sensitive downstream analytical techniques such as LC-MS/MS. Proper validation of the method in the end-user's laboratory is recommended to ensure optimal performance.

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